An In-depth Technical Guide to (S)-2-Amino-3-(naphthalen-1-yl)propanoic acid hydrochloride
An In-depth Technical Guide to (S)-2-Amino-3-(naphthalen-1-yl)propanoic acid hydrochloride
Foreword
In the landscape of modern drug discovery and peptide chemistry, the incorporation of unnatural amino acids is a cornerstone strategy for modulating the pharmacological properties of bioactive molecules. Among these, amino acids bearing bulky, lipophilic side chains are of particular interest for their ability to enhance receptor binding, improve metabolic stability, and facilitate passage across biological membranes. This guide provides a comprehensive technical overview of (S)-2-Amino-3-(naphthalen-1-yl)propanoic acid hydrochloride, a key building block in the synthesis of peptide-based therapeutics. As a derivative of alanine featuring a naphthalen-1-yl moiety, this compound offers a unique combination of steric bulk and aromatic character, making it a valuable tool for researchers and drug development professionals. This document is structured to provide not just data, but a field-proven perspective on the synthesis, characterization, and application of this important synthetic intermediate.
Compound Identification and Core Chemical Properties
(S)-2-Amino-3-(naphthalen-1-yl)propanoic acid hydrochloride, also known as (S)-α-Amino-1-naphthalenepropionic acid hydrochloride or 3-(1-Naphthyl)-L-alanine hydrochloride, is a synthetic amino acid derivative. The presence of the hydrochloride salt enhances the compound's stability and solubility in polar solvents compared to its free amino acid form.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | (2S)-2-amino-3-(naphthalen-1-yl)propanoic acid;hydrochloride | N/A |
| CAS Number | 122745-10-2 | [1] |
| Molecular Formula | C₁₃H₁₄ClNO₂ | [1] |
| Molecular Weight | 251.71 g/mol | [1] |
| Appearance | White to light yellow or light orange powder/crystal | [2] |
| Melting Point | 254-257 °C (for the free amino acid) | [3] |
| Optical Rotation | -6.0 to -10.0° (c=1, Methanol) | [2] |
| Solubility | Soluble in Methanol | [4] |
Synthesis and Manufacturing
The synthesis of enantiomerically pure (S)-2-Amino-3-(naphthalen-1-yl)propanoic acid hydrochloride is a multi-step process that requires careful control of stereochemistry. A robust and widely recognized method for achieving high enantiomeric excess is the Schöllkopf bis-lactim ether synthesis. This method utilizes a chiral auxiliary derived from L-valine to direct the stereoselective alkylation of a glycine anion equivalent.
Rationale for the Synthetic Approach
The Schöllkopf method is favored for its high diastereoselectivity, which typically exceeds 95%[3]. The chiral auxiliary, a bis-lactim ether formed from L-valine and glycine, creates a sterically hindered environment. When the glycine unit is deprotonated to form a nucleophilic carbanion, one face of the anion is effectively shielded by the bulky isopropyl group of the valine auxiliary. Consequently, the subsequent alkylation with an electrophile, in this case, 1-(bromomethyl)naphthalene, proceeds with a strong preference for attack from the less hindered face, leading to the desired (S) stereochemistry at the α-carbon of the newly formed amino acid[3][5].
The subsequent steps involve standard procedures in peptide chemistry: Boc protection of the synthesized free amine, followed by acidic hydrolysis of the bis-lactim ether to release the protected amino acid ester, and finally, saponification of the ester and deprotection of the Boc group with hydrochloric acid to yield the final hydrochloride salt.
Detailed Synthesis Protocol
Figure 1: General workflow for the asymmetric synthesis of (S)-2-Amino-3-(naphthalen-1-yl)propanoic acid hydrochloride.
Step 1: Synthesis of the Schöllkopf Auxiliary (Bis-Lactim Ether)
-
A dipeptide of L-valine and glycine is first synthesized and then cyclized under thermal conditions to form the corresponding 2,5-diketopiperazine.
-
The resulting cyclic dipeptide is treated with a methylating agent, such as trimethyloxonium tetrafluoroborate, to convert the two amide carbonyls into methoxy groups, yielding the bis-lactim ether chiral auxiliary[3].
Step 2: Asymmetric Alkylation
-
The bis-lactim ether is dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), and cooled to -78 °C under an inert atmosphere (e.g., argon).
-
A strong base, typically n-butyllithium (n-BuLi), is added dropwise to deprotonate the prochiral carbon of the glycine moiety, forming a planar, lithiated carbanion[3].
-
1-(Bromomethyl)naphthalene, dissolved in THF, is then added to the reaction mixture. The alkylation is allowed to proceed at low temperature, ensuring high diastereoselectivity.
-
The reaction is quenched by the addition of a proton source, such as saturated aqueous ammonium chloride.
Step 3: Hydrolysis, Protection, and Salt Formation
-
The crude alkylated bis-lactim ether is subjected to mild acid hydrolysis (e.g., with trifluoroacetic acid or dilute HCl). This cleaves the ether linkages and the peptide bond, yielding a mixture of the desired (S)-2-amino-3-(naphthalen-1-yl)propanoic acid methyl ester and the L-valine methyl ester auxiliary[6].
-
The mixture of amino acid esters is separated via chromatography.
-
The purified (S)-2-amino-3-(naphthalen-1-yl)propanoic acid methyl ester is then N-protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base (e.g., triethylamine or sodium bicarbonate) in a suitable solvent like dichloromethane or a water/acetone mixture[5][7].
-
The resulting N-Boc protected methyl ester is saponified using a base such as lithium hydroxide to yield the N-Boc protected free acid.
-
Finally, the Boc protecting group is removed by treatment with a solution of hydrogen chloride (e.g., 4M HCl in dioxane or diethyl ether)[8]. Evaporation of the solvent yields (S)-2-Amino-3-(naphthalen-1-yl)propanoic acid hydrochloride as the final product, which can be purified by recrystallization.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the final product.
Spectroscopic Analysis
While specific experimental spectra for the hydrochloride salt are not widely available in public databases, the expected spectral characteristics can be reliably predicted based on the molecular structure.
Table 2: Predicted Spectroscopic Features
| Technique | Feature | Expected Characteristics |
| ¹H NMR | Aromatic Protons | Multiple signals in the range of δ 7.4-8.2 ppm, characteristic of the 1-substituted naphthalene ring system. |
| α-Proton (CH) | A triplet or doublet of doublets around δ 4.0-4.5 ppm, coupled to the adjacent methylene protons. | |
| β-Protons (CH₂) | Two diastereotopic protons appearing as a multiplet around δ 3.2-3.8 ppm. | |
| Amine Protons (NH₃⁺) | A broad singlet around δ 8.0-9.0 ppm (in DMSO-d₆) or exchanging with D₂O. | |
| Carboxyl Proton (OH) | A very broad singlet at δ >10 ppm (in DMSO-d₆). | |
| ¹³C NMR | Carbonyl Carbon | Signal around δ 170-175 ppm. |
| Naphthalene Carbons | Multiple signals in the aromatic region, δ 120-135 ppm. | |
| α-Carbon | Signal around δ 53-58 ppm. | |
| β-Carbon | Signal around δ 35-40 ppm. | |
| FT-IR | O-H Stretch (Carboxylic Acid) | Very broad absorption band from 2500-3300 cm⁻¹. |
| N-H Stretch (Ammonium) | Broad absorption centered around 3000 cm⁻¹. | |
| C=O Stretch (Carboxylic Acid) | Strong absorption around 1720-1740 cm⁻¹. | |
| C=C Stretch (Aromatic) | Multiple sharp absorptions in the 1450-1600 cm⁻¹ region. | |
| Mass Spec (ESI+) | [M+H]⁺ | Expected m/z at approximately 216.10, corresponding to the free amine (C₁₃H₁₄NO₂⁺). |
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of amino acid derivatives. For a compound like this, a reversed-phase method without derivatization is often suitable, leveraging the aromatic nature of the naphthalene group for UV detection.
Figure 2: A typical experimental workflow for HPLC analysis.
A Representative HPLC Method:
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient, for example, from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm (for the peptide backbone) and 280 nm (for the naphthalene ring).
-
Rationale: The use of TFA as an ion-pairing agent helps to achieve sharp peak shapes for the amine and carboxylic acid functionalities. The gradient elution ensures that the compound elutes with a reasonable retention time and good resolution from any potential impurities[9][10].
Stability and Solubility
Understanding the stability and solubility of (S)-2-Amino-3-(naphthalen-1-yl)propanoic acid hydrochloride is crucial for its proper storage, handling, and use in synthetic applications.
-
Stability: As a hydrochloride salt of an amino acid, the compound is generally stable under standard laboratory conditions (room temperature, protected from light and moisture). The protonated amine group is less susceptible to oxidation than a free amine. However, like many amino acids, it may be sensitive to prolonged exposure to high temperatures or extreme pH conditions. In solution, degradation of certain amino acids can occur, though this is often more pronounced in complex mixtures like parenteral nutrition solutions[11][12]. For long-term storage, it is recommended to keep the solid material in a tightly sealed container at 2-8°C.
-
Solubility: The hydrochloride salt form significantly enhances solubility in polar solvents compared to the zwitterionic free amino acid.
-
High Solubility: Methanol[4], Water.
-
Moderate to Low Solubility: Ethanol, Isopropanol[13].
-
Insoluble: Aprotic organic solvents such as diethyl ether, hexanes, and dichloromethane.
-
Insight: The increased solubility in alcohols compared to the free amino acid is a known benefit of forming the hydrochloride salt, as it disrupts the zwitterionic lattice structure that limits the solubility of free amino acids in organic solvents[14]. For use in organic reactions, dissolving the compound in a polar solvent like dimethylformamide (DMF) with the addition of a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) is a common practice to generate the free amine in situ.
-
Applications in Research and Drug Development
The primary application of (S)-2-Amino-3-(naphthalen-1-yl)propanoic acid hydrochloride is as a specialized building block in solid-phase peptide synthesis (SPPS) and as an intermediate in the synthesis of small molecule pharmaceuticals.
Figure 3: Key application areas for (S)-2-Amino-3-(naphthalen-1-yl)propanoic acid hydrochloride.
-
Peptide Synthesis: The naphthalenylalanine (Nal) residue is frequently used as a substitute for tryptophan in peptide sequences. The 1-Nal isomer, in particular, has been shown to adopt a similar edge-to-face geometry in aromatic interactions within β-hairpin structures, making it an effective structural mimic of tryptophan[15]. Its incorporation can:
-
Enhance Receptor Affinity: The bulky aromatic side chain can engage in favorable hydrophobic and π-π stacking interactions within receptor binding pockets. This has been exploited in the design of potent Gonadotropin-Releasing Hormone (GnRH) antagonists, where residues like N-acetyl-D-2-Nal are used at the first position to improve binding and stability[10][16].
-
Increase Metabolic Stability: The unnatural side chain can confer resistance to enzymatic degradation by proteases, thereby extending the in vivo half-life of the peptide therapeutic.
-
-
Pharmaceutical Intermediates: As a chiral building block, it is used in the asymmetric synthesis of complex small molecules. Its structural similarity to neurotransmitters makes it a valuable starting material for libraries of compounds targeting the central nervous system[17][18].
Safety and Handling
-
Hazard Identification: Based on data for the isomeric 2-naphthalenyl compound, the following GHS hazard statements may apply:
-
H303: May be harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation[19].
-
-
Handling Precautions:
-
Use in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Recommended storage temperature is between 2-8°C.
Conclusion
(S)-2-Amino-3-(naphthalen-1-yl)propanoic acid hydrochloride is a high-value synthetic intermediate with significant applications in peptide chemistry and drug discovery. Its unique structural features—a defined stereocenter and a bulky aromatic side chain—provide a powerful tool for medicinal chemists seeking to enhance the potency, stability, and pharmacokinetic profiles of peptide and small molecule drug candidates. While detailed experimental data such as NMR and IR spectra are not ubiquitously published, its chemical properties can be reliably inferred from its structure and data on closely related analogues. The synthetic routes are well-established, relying on proven methods of asymmetric synthesis. As the demand for more sophisticated and effective therapeutics continues to grow, the utility of specialized building blocks like (S)-2-Amino-3-(naphthalen-1-yl)propanoic acid hydrochloride is set to expand, solidifying its role in the development of next-generation medicines.
References
[17] Asymmetric Synthesis of (S)-2-Amino-3-(1-naphthyl)propanoic Acid via Chiral Nickel Complex. Crystal Structure, Circular Dichroism, 1H and 13C NMR Spectra of the Complex. Collect. Czech. Chem. Commun. 2005, 70. [5] Schöllkopf Bis-Lactim Amino Acid Synthesis. Merck Index. [14] Greenberg, D.M. Solubilities Studies of Basic Amino Acids. In Amino Acids and Proteins; Charles C. Thomas Publisher, 1951. [URL: not available from search] [3] Schöllkopf method. Wikipedia. [18] 3-(1-Naphthyl)-DL-alanine. Chem-Impex. [16] Jiang, G. et al. Structure-Activity Relationship Studies of Gonadotropin Releasing Hormone Antagonists Containing S-aryl/alkyl Norcysteines and their Oxidized Derivatives. J. Med. Chem. [4] 3-(1-Naphthyl)-L-alanine Hydrochloride. Labsolu. [11] Amino Acid Chlorides: A Journey from Instability and Racemization Toward Broader Utility in Organic Synthesis Including Peptides and Their Mimetics. Semantic Scholar. Needham, T.E. The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [1] 3-(1-naphthyl)-l-alaine hydrochloride. ECHEMI. [9] Rao, B.M. et al. Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research. [20] 3-(1-Naphthyl)-L-alanine. Chem-Impex. [8] Step-by-Step Boc Deprotection of L-Alanine: Application Notes and Protocols. Benchchem. [10] Analytical Methods. RSC Publishing. [6] Taylor, P.J.M., Bull, S.D. An improved synthesis of deuterated Schollkopf's bis-lactim ether and its use for the asymmetric synthesis of (R)-[alpha-H-2]-phenylalanine methyl esters. University of Bath's research portal. [13] The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [2] 3-(1-Naphthyl)-L-alanine Hydrochloride. Tokyo Chemical Industry. [15] Gellman, S.H. et al. Aromatic interactions with naphthylalanine in a β-hairpin peptide. J. Pept. Sci. 2013. [7] A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. ResearchGate. [19] 2-Naphthalenepropanoic acid, α-amino-, hydrochloride (1:1), (αS)-. Echemi. [12] Stability of Amino Acids and the Availability of Acid in Total Parenteral Nutrition Solutions Containing Hydrochloric Acid. PubMed.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 3-(1-Naphthyl)-D-alanine | C13H13NO2 | CID 6950505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Schöllkopf method - Wikipedia [en.wikipedia.org]
- 4. [PDF] Amino Acid Chlorides: A Journey from Instability and Racemization Toward Broader Utility in Organic Synthesis Including Peptides and Their Mimetics | Semantic Scholar [semanticscholar.org]
- 5. Schöllkopf Bis-Lactim Amino Acid Synthesis [drugfuture.com]
- 6. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides: synthesis of coordination complexes, activation proc ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00073A [pubs.rsc.org]
- 9. Synthesis and biological activity of GnRH antagonists modified at position 3 with 3-(2-methoxy-5-pyridyl)-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. quora.com [quora.com]
- 12. Stability of amino acids and the availability of acid in total parenteral nutrition solutions containing hydrochloric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 14. tandfonline.com [tandfonline.com]
- 15. Aromatic interactions with naphthylalanine in a β-hairpin peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structure-Activity Relationship Studies of Gonadotropin Releasing Hormone Antagonists Containing S-aryl/alkyl Norcysteines and their Oxidized Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pikka.uochb.cas.cz [pikka.uochb.cas.cz]
- 18. chemimpex.com [chemimpex.com]
- 19. echemi.com [echemi.com]
- 20. chemimpex.com [chemimpex.com]
